1-(2-(Benzyloxy)phenyl)ethanol

描述

Structural Characteristics and Isomeric Considerations

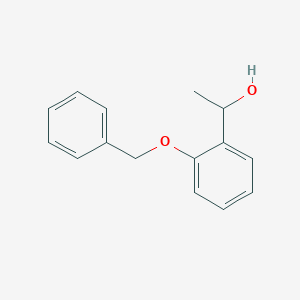

1-(2-(Benzyloxy)phenyl)ethanol possesses a well-defined molecular architecture that is central to its chemical reactivity and utility in synthesis. The molecule features a phenyl ring substituted with a benzyloxy group at the ortho position relative to an ethanol (B145695) substituent. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to two non-superimposable mirror images, or enantiomers: (R)-1-(2-(benzyloxy)phenyl)ethanol and (S)-1-(2-(benzyloxy)phenyl)ethanol. nih.govscbt.com

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 94001-66-8 bldpharm.com |

| Molecular Formula | C15H16O2 nih.gov |

| Molecular Weight | 228.29 g/mol nih.gov |

| IUPAC Name | This compound bldpharm.com |

The spatial arrangement of the substituents around the chiral center is crucial, as the biological activity and efficacy of molecules derived from these enantiomers can differ significantly. The benzyloxy group, with its steric bulk and electronic properties, influences the reactivity of the aromatic ring and the adjacent hydroxyl group.

Significance as a Chiral Intermediate

The primary significance of this compound in advanced organic chemistry lies in its role as a chiral intermediate. The enantiomerically pure forms of this alcohol are valuable precursors for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry. The hydroxyl group can be further functionalized or replaced, while the benzyloxy group can be deprotected to reveal a phenol, allowing for additional chemical modifications.

The synthesis of enantiopure this compound is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-(benzyloxy)acetophenone. This transformation has been a focal point of research, with various catalytic systems being developed to achieve high yields and enantioselectivity.

Detailed Research Findings on Asymmetric Synthesis:

The asymmetric reduction of 2-(benzyloxy)acetophenone has been successfully accomplished using both chemical catalysts and biocatalysts.

Chemical Catalysis: Transition metal complexes, particularly those based on ruthenium (Ru) and rhodium (Rh) with chiral ligands, have been employed for the transfer hydrogenation of 2-(benzyloxy)acetophenone. sciforum.net These methods often utilize isopropanol (B130326) as a hydrogen source and a base to facilitate the reaction. While high enantioselectivities can be achieved, the yields are sometimes moderate, potentially due to steric hindrance or the formation of inactive catalyst species. sciforum.net

Biocatalysis: The use of microorganisms and isolated enzymes for the reduction of acetophenones has emerged as a powerful and environmentally benign alternative. mdpi.comgoogle.comresearchgate.net Various yeast strains, such as Saccharomyces cerevisiae, and other microorganisms have demonstrated the ability to reduce 2-(benzyloxy)acetophenone and its analogues with high enantiomeric excess (ee). researchgate.net For instance, the biocatalytic reduction of similar substituted acetophenones has yielded chiral alcohols with over 90% yield and 99% ee. researchgate.net The stereochemical outcome of these reductions often follows Prelog's rule.

The table below summarizes representative results for the asymmetric reduction of acetophenone (B1666503) derivatives, illustrating the effectiveness of different catalytic approaches.

| Catalyst/Microorganism | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| Rhodococcus sp. | 2-Bromo-4-fluoro acetophenone | (S)-alcohol | >90 | 99 |

| Hansenula polymorpha SC13824 | 2-Chloro-1-(3-chlorophenyl)ethanone | (S)-alcohol | - | 73.8 |

| Rhodococcus globerulus SC16305 | 2-Chloro-1-(3-chlorophenyl)ethanone | (S)-alcohol | - | 71.8 |

| Ru(II) with chiral [NNP] ligands | Acetophenone | Secondary alcohol | 20 | 80-99 |

Current State of Research and Challenges

The ongoing research concerning this compound is primarily focused on optimizing its synthesis and expanding its applications as a chiral building block. While significant progress has been made, several challenges remain.

A major challenge lies in achieving consistently high enantioselectivity and yield in the asymmetric synthesis of this compound, particularly on a large scale. The electron-rich nature of the benzyloxy-substituted aromatic ring can influence the efficiency of certain catalytic systems. ontosight.ai Furthermore, the development of cost-effective and recyclable catalysts is an area of active investigation.

Another challenge is the potential for side reactions, such as over-oxidation to the corresponding carboxylic acid or debenzylation under certain reaction conditions. Careful control of reaction parameters is therefore crucial.

Current research efforts are directed towards:

The development of novel and more efficient chiral catalysts, including both transition metal complexes and biocatalysts, for the asymmetric reduction of 2-(benzyloxy)acetophenone.

Exploring the use of this compound in the synthesis of new biologically active molecules. Its structural motif is of interest in medicinal chemistry for the development of new therapeutic agents. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

1-(2-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLOSPAJWAFSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Benzyloxy Phenyl Ethanol

Conventional Synthetic Pathways

Conventional methods for synthesizing 1-(2-(benzyloxy)phenyl)ethanol typically involve a multi-step sequence. These routes are well-established and rely on fundamental organic transformations.

Multi-step Chemical Synthesis Routes

A common and logical multi-step synthesis of this compound begins with the protection of a phenolic hydroxyl group, followed by the reduction of a ketone. A representative pathway involves a two-step process starting from 2'-hydroxyacetophenone (B8834).

The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 2'-hydroxyacetophenone is protected as a benzyl (B1604629) ether. This is typically achieved by reacting 2'-hydroxyacetophenone with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). This reaction yields 2-(benzyloxy)acetophenone.

The second step is the reduction of the ketone functionality in 2-(benzyloxy)acetophenone to a secondary alcohol. This transformation can be effectively carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol. The borohydride anion attacks the electrophilic carbonyl carbon, and a subsequent workup with a mild acid furnishes the desired product, this compound.

An alternative, though less direct, conventional approach could involve a Grignard reaction. This would entail the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-(benzyloxy)benzaldehyde. The nucleophilic addition of the Grignard reagent to the aldehyde would form the secondary alcohol upon acidic workup.

Precursor Identification and Derivatization Strategies

The selection and derivatization of appropriate precursors are crucial for the successful synthesis of this compound. The most logical and readily available precursor is 2'-hydroxyacetophenone. The derivatization strategy for this precursor involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a critical step to prevent its interference in subsequent reactions, particularly the reduction of the ketone. The benzylation is a standard procedure in organic synthesis.

Another potential precursor is 2-hydroxybenzaldehyde (salicylaldehyde). Derivatization of salicylaldehyde (B1680747) would first involve the protection of the hydroxyl group via benzylation to form 2-(benzyloxy)benzaldehyde. Subsequently, a Grignard reaction with a methylating agent like methylmagnesium bromide would be required to introduce the ethyl group and form the secondary alcohol.

The following table summarizes the key precursors and their derivatization:

| Precursor Name | Derivatization Strategy | Intermediate Compound |

| 2'-Hydroxyacetophenone | Benzylation of the hydroxyl group | 2-(Benzyloxy)acetophenone |

| 2-Hydroxybenzaldehyde | Benzylation of the hydroxyl group | 2-(Benzyloxy)benzaldehyde |

High-Efficiency and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more efficient and environmentally benign synthetic methods. These approaches aim to improve yields, reduce reaction times, and minimize waste.

Optimized Reaction Conditions and Yield Enhancements

Optimization of reaction conditions in the conventional synthesis can lead to significant improvements in yield and purity. For the benzylation of 2'-hydroxyacetophenone, factors such as the choice of base, solvent, and temperature can be fine-tuned. For instance, using a stronger base like sodium hydride (NaH) can accelerate the reaction, although it requires more stringent anhydrous conditions. Microwave irradiation has also been explored for the synthesis of related benzyloxyacetophenone derivatives, often leading to reduced reaction times and improved yields. connectjournals.com

In the reduction step, while sodium borohydride is effective, other reducing agents can also be employed. For large-scale synthesis, catalytic hydrogenation offers a more atom-economical alternative.

The table below presents a comparison of different conditions for the key reaction steps.

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Benzylation | 2'-Hydroxyacetophenone, Benzyl Bromide, K₂CO₃, Acetone, Reflux | Good | |

| Reduction | 2-(Benzyloxy)acetophenone, NaBH₄, Ethanol, Room Temperature | High | Analogous reductions are well-documented. |

| Catalytic Transfer Hydrogenation | Acetophenone (B1666503) derivatives, Ru(II) or Rh(I) complexes, Isopropanol (B130326) | Moderate to High | semanticscholar.org |

Catalytic and Solvent-Free Methods

Catalytic methods represent a cornerstone of green chemistry. For the reduction of 2-(benzyloxy)acetophenone, catalytic transfer hydrogenation is a highly efficient method. This technique typically employs a transition metal catalyst, such as a ruthenium(II) or rhodium(I) complex, with a hydrogen donor like isopropanol. semanticscholar.orgnih.gov These reactions are often highly selective and can be performed under mild conditions. Asymmetric transfer hydrogenation, using chiral catalysts, can even afford enantiomerically enriched this compound, which is of significant interest in the pharmaceutical industry. semanticscholar.orgsoton.ac.uk

Solvent-free, or neat, reaction conditions are another important aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While a specific solvent-free synthesis for this compound is not prominently documented, the synthesis of related chalcone (B49325) derivatives has been successfully achieved using solvent-free grinding methods. researchgate.netrsc.org This suggests the potential for developing a solvent-free Claisen-Schmidt condensation to form a chalcone intermediate, which could then be further elaborated to the target molecule. Furthermore, some etherifications have been reported under solvent-free conditions catalyzed by KHSO₄, indicating another potential avenue for a greener synthesis of the benzyl ether precursor.

Stereoselective Synthesis of 1 2 Benzyloxy Phenyl Ethanol

Asymmetric Reduction of 2'-Benzyloxyacetophenone (B1268031) and Related Prochiral Ketones

The most direct route to enantiomerically enriched 1-(2-(benzyloxy)phenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2'-benzyloxyacetophenone. This transformation can be achieved with high efficiency and stereoselectivity using several catalytic methods.

Homogeneous Catalytic Asymmetric Hydrogenation

Homogeneous catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. wikipedia.org This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to the ketone from a specific direction, thereby creating one enantiomer in excess.

Ruthenium-based catalysts, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are often used for the asymmetric hydrogenation of various ketones. nih.gov These catalysts are known for their high efficiency and selectivity under mild conditions. nih.gov Similarly, rhodium and iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high effectiveness in the asymmetric hydrogenation of a range of prochiral unsaturated compounds. ajchem-b.com The choice of metal and ligand is crucial for achieving high enantiomeric excess (ee). ajchem-b.comarkat-usa.org

For the synthesis of this compound, a suitable chiral ruthenium, rhodium, or iridium catalyst would be employed to hydrogenate 2'-benzyloxyacetophenone. The general reaction is depicted below:

Table 1: Representative Catalysts for Asymmetric Hydrogenation

| Catalyst Type | Metal | Common Chiral Ligands |

|---|---|---|

| Ru-Amine | Ruthenium | TsDPEN, DENEB |

| Rh-Diphosphine | Rhodium | BINAP, DuPhos |

Biocatalytic Reduction using Alcohol Dehydrogenases and Whole-Cell Systems

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. encyclopedia.pub Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols with high stereoselectivity. frontiersin.orgnih.gov These enzymes can be used in isolated form or within whole-cell systems, such as yeast or bacteria. nih.govresearchgate.net

The reduction of 2'-benzyloxyacetophenone using an ADH typically involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which provides the hydride for the reduction. nih.gov To make the process economically viable, a cofactor regeneration system is often employed. A common approach is the "substrate-coupled" method, where a sacrificial alcohol like isopropanol (B130326) is added to the reaction mixture to regenerate the cofactor. frontiersin.org

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or carrot roots (Daucus carota), are also effective for the asymmetric reduction of ketones. researchgate.net These systems contain the necessary ADHs and cofactor regeneration machinery within the cell. researchgate.net

Research has shown that various yeast strains and plant-based systems can effectively reduce acetophenone (B1666503) derivatives to their corresponding chiral alcohols with high enantiomeric excess. researchgate.netresearchgate.net The choice of the biocatalyst is critical, as different organisms and even different strains can exhibit varying levels of activity and stereoselectivity for a given substrate. nih.gov

Organocatalytic and Metal-Free Asymmetric Reductions

Organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside metal catalysis and biocatalysis. beilstein-journals.org This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. encyclopedia.pub For the reduction of ketones, organocatalysts can activate a reducing agent, such as a Hantzsch ester or trichlorosilane, and facilitate its stereoselective addition to the carbonyl group. unimi.it

One notable example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. iranchembook.ir This catalyst coordinates with both the ketone and a borane (B79455) reducing agent, bringing them into proximity in a well-defined transition state to achieve high enantioselectivity. iranchembook.ir

Other metal-free approaches include the use of chiral Brønsted acids or bifunctional organocatalysts that can activate the ketone and the reducing agent simultaneously through non-covalent interactions. mdpi.com These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. encyclopedia.pub

Chiral Auxiliary and Chiral Ligand-Mediated Approaches

In addition to direct asymmetric catalysis, the stereoselective synthesis of this compound can be achieved by employing chiral auxiliaries or chiral ligands. wikipedia.orgsfu.ca

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control a diastereoselective reduction or alkylation step.

Chiral ligands, on the other hand, are used in stoichiometric or catalytic amounts to coordinate with a metal center and create a chiral environment for the reaction. acs.orgmdpi.com In the context of synthesizing this compound, a chiral ligand could be used in conjunction with a metal hydride to achieve an enantioselective reduction of 2'-benzyloxyacetophenone.

Diastereoselective Synthesis and Control

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these diastereomers, favoring one over the other. ccsenet.org

In the context of this compound, if a chiral center is already present in the starting material, any subsequent reaction that creates the hydroxyl-bearing stereocenter will need to be controlled to achieve the desired diastereomer. arkat-usa.org This control can be exerted by the existing stereocenter (substrate control) or by the use of chiral reagents or catalysts (reagent control). The choice of reagents, solvents, and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the product. ccsenet.org

Analytical Techniques for Enantiomeric and Diastereomeric Excess Determination

The success of any stereoselective synthesis is determined by the ability to accurately measure the enantiomeric excess (ee) and diastereomeric excess (de) of the product. iranchembook.irunacademy.com

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is a widely used and reliable method for separating and quantifying enantiomers. mdpi.com By using a column packed with a chiral material, the two enantiomers of this compound will interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification. mdpi.com Similarly, diastereomers, which have different physical properties, can often be separated by standard HPLC on a non-chiral stationary phase. unacademy.com

Gas Chromatography (GC) on a chiral column is another common technique for determining enantiomeric excess, particularly for volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents or chiral solvating agents can also be used to determine enantiomeric excess. These reagents interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra, allowing for the quantification of each enantiomer.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique can be used to determine the enantiomeric excess and, in some cases, the absolute configuration of the major enantiomer. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2'-Benzyloxyacetophenone |

| N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine |

| Isopropanol |

| Hantzsch ester |

| Trichlorosilane |

Chemical Transformations and Reactivity Profile of 1 2 Benzyloxy Phenyl Ethanol

Reactions at the Secondary Alcohol Moiety

The secondary alcohol group is a key site for transformations such as oxidation, esterification, etherification, and nucleophilic substitution. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The secondary alcohol of 1-(2-(benzyloxy)phenyl)ethanol can be readily oxidized to the corresponding ketone, 1-(2-(benzyloxy)phenyl)ethanone. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Given its structural similarity to 1-phenylethanol, a range of standard oxidation protocols are applicable. Benzylic alcohols are generally more reactive towards oxidation than aliphatic alcohols. researchgate.net Common and effective methods include the use of manganese-based reagents, chromium-based reagents, and activated dimethyl sulfoxide (B87167) (DMSO) systems like the Swern and Moffatt oxidations. More contemporary methods utilize catalytic systems that are often more environmentally benign. For instance, nanocomposites have been used as catalysts for the selective oxidation of alcohols with hydrogen peroxide. researchgate.net Chemoenzymatic processes, which couple chemical oxidation with enzymatic reduction, have also been developed for related structures like 1-phenylethanol, achieving high yields. nih.gov

| Oxidizing System | Typical Conditions | Comments | Reference(s) |

| Manganese Oxide (MnO₂) | Dichloromethane, Room Temp. | Effective for benzylic alcohols. | nih.gov |

| Lead Tetraacetate | Benzene, Pyridine catalyst | First order in oxidant and second order in alcohol. | core.ac.uk |

| PdCl₂/CuCl | DMSO, O₂, 120 °C | Catalytic system for oxidative C-C bond cleavage, but can be adapted for alcohol oxidation. | rsc.org |

| Ruthenium-terpyridine complex | Isobutyraldehyde, O₂ | Efficient aerobic oxidation. | researchgate.net |

| Peroxygenase/Alcohol Dehydrogenase | One-pot, two-step enzymatic cascade | Can be used to produce ketones from ethylbenzenes via the alcohol intermediate. | d-nb.info |

This table presents representative oxidation systems applicable to secondary benzylic alcohols based on studies of analogous compounds.

The hydroxyl group of this compound can participate in both esterification and etherification reactions.

Esterification: The formation of an ester from the secondary alcohol can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, which can be driven to completion by removing water as it is formed or by using an excess of one of the reactants. masterorganicchemistry.comrug.nl Alternatively, for more sensitive substrates or to avoid acidic conditions, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine.

Etherification: The synthesis of ethers from the secondary alcohol moiety can be accomplished through various methods. The Williamson ether synthesis, while typically used for forming ethers from primary alkyl halides and alkoxides, is less efficient for secondary alcohols due to competing elimination reactions. More effective for secondary benzylic alcohols are direct, acid-catalyzed dehydrative etherification methods. Recent research has highlighted the use of simple and environmentally benign iron(III) triflate catalysts for the selective synthesis of both symmetrical and unsymmetrical ethers from secondary benzylic alcohols. acs.org Another innovative approach involves an alkoxyhydrosilane-mediated cross-etherification reaction between a secondary benzylic alcohol and an aliphatic alcohol, which proceeds in good to high yields. researchgate.netrsc.org These methods often proceed via a carbocation intermediate formed at the benzylic position. rsc.org

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type | Reference(s) |

| Esterification | Carboxylic Acid | H₂SO₄ or TsOH (Fischer) | Ester | masterorganicchemistry.comorganic-chemistry.org |

| Esterification | Acyl Chloride/Anhydride | Pyridine | Ester | rug.nl |

| Etherification | Second Alcohol Molecule | FeCl₃·6H₂O, Propylene Carbonate | Symmetrical Ether | acs.org |

| Etherification | Primary Alcohol | Fe(OTf)₃, NH₄Cl | Unsymmetrical Ether | acs.org |

| Etherification | Aliphatic Alcohol | (EtO)₂MeSiH | Unsymmetrical Ether | researchgate.netrsc.org |

This table summarizes common methods for the esterification and etherification of secondary benzylic alcohols.

Direct nucleophilic substitution at the secondary carbon of this compound is challenging because the hydroxyl group is a poor leaving group. For a substitution reaction to occur, the hydroxyl group must first be activated by converting it into a better leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Once the tosylate or mesylate is formed, it can be displaced by a wide range of nucleophiles in an Sₙ2 reaction. This process generally proceeds with an inversion of configuration at the chiral center, a phenomenon known as the Walden inversion. libretexts.org However, a significant competing reaction for secondary benzylic systems is elimination (E1 or E2) to form an alkene (in this case, 1-(2-(benzyloxy)phenyl)ethene), especially with strong, sterically hindered bases or at elevated temperatures. nih.gov The choice of nucleophile, solvent, and reaction conditions is therefore critical to favor substitution over elimination.

Transformations of the Benzyloxy Protecting Group

The benzyl (B1604629) ether in this compound serves as a protecting group for the phenolic hydroxyl. Its removal, or deprotection, is a crucial step in many synthetic sequences to liberate the free phenol.

The most common and generally mildest method for the cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction involves the treatment of the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C). atlanchimpharma.comorganic-chemistry.org The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure.

The reaction proceeds via the cleavage of the benzylic C-O bond, yielding the deprotected phenol, 1-(2-hydroxyphenyl)ethanol, and toluene (B28343) as the byproduct. This method is highly effective and selective, often leaving other functional groups such as esters, ketones, and carboxylic acids untouched. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing groups. In cases where other reducible groups are present, transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or formic acid in place of H₂ gas, can sometimes offer improved selectivity. organic-chemistry.org

When catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups, several alternative methods can be employed to cleave the benzyl ether.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are particularly effective, often used at low temperatures in an inert solvent like dichloromethane. atlanchimpharma.com A complex of boron trichloride with dimethyl sulfide (B99878) (BCl₃·SMe₂) offers a milder and more selective alternative that tolerates a broad range of other functional groups. organic-chemistry.org Tin(IV) chloride (SnCl₄) has also been shown to selectively cleave benzyl esters over benzyl ethers, highlighting the nuanced reactivity of different Lewis acids. researchgate.net

Acid-Catalyzed Cleavage: Strong Brønsted acids, such as trifluoroacetic acid (TFA), can also be used for debenzylation. This method has been shown to be particularly rapid and efficient for ortho-substituted aryl benzyl ethers, suggesting a potential anchimeric assistance from the ortho substituent. epa.gov

Oxidative Cleavage: The benzyl group can be removed oxidatively. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving benzyl ethers, especially p-methoxybenzyl (PMB) ethers, but can also be used for simple benzyl ethers. organic-chemistry.org Other oxidative systems, including those based on nitroxyl (B88944) radicals or electrochemical methods, provide metal-free alternatives for deprotection. bohrium.comresearcher.life

| Method | Reagent(s) | Typical Conditions | Comments | Reference(s) |

| Hydrogenolysis | H₂, Pd/C | Ethanol or Ethyl Acetate, RT | Standard, mild method; incompatible with reducible groups. | atlanchimpharma.comorganic-chemistry.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, 0 °C to RT | Mild and selective; tolerates many functional groups. | organic-chemistry.org |

| Lewis Acid Cleavage | BBr₃ | Dichloromethane, -78 °C | Stronger reagent, effective for robust substrates. | atlanchimpharma.com |

| Acid Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane, RT | Particularly effective for ortho-substituted phenols. | epa.gov |

| Oxidative Cleavage | DDQ | Dichloromethane/H₂O | Useful when reductive methods are unsuitable. | organic-chemistry.org |

This table provides a summary of common methods for the deprotection of benzyl ethers.

Reactivity of the Substituted Phenyl Ring

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents on the ring determine the rate of reaction and the position of the incoming electrophile. uci.edu

For this compound, both the benzyloxy and 1-hydroxyethyl groups are ortho, para-directors. However, the benzyloxy group is a much stronger activating group. makingmolecules.com This potent electron-donating nature enriches the ortho and para positions relative to it, making them the primary sites for electrophilic attack. The available positions on the ring are C3, C4, C5, and C6 (numbering from the 1-hydroxyethyl group at C1 and benzyloxy at C2).

Positions ortho to benzyloxy: C3

Position para to benzyloxy: C5

Position ortho to 1-hydroxyethyl: C6

Position para to 1-hydroxyethyl: C4

Due to the superior activating effect of the benzyloxy group, substitution is strongly favored at the C3 and C5 positions. Steric hindrance from the adjacent and bulky 1-hydroxyethyl group may slightly disfavor attack at the C3 position, potentially leading to a preference for substitution at the C5 position. The C4 and C6 positions are less electronically activated and are therefore less likely to be substituted.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The strongly activated nature of the ring in this compound suggests that these reactions would proceed under mild conditions. For instance, halogenation with bromine may not require a Lewis acid catalyst, similar to the reactivity of other highly activated rings like phenol. makingmolecules.com

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro- and 3-nitro derivatives | 4-Nitro- and 6-nitro derivatives |

| Halogenation | Br₂, (FeBr₃ optional) | Br⁺ | 5-Bromo- and 3-bromo derivatives | 4-Bromo- and 6-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Sulfonic acid and 3-sulfonic acid derivatives | 4-Sulfonic acid and 6-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl- and 3-acyl derivatives | 4-Acyl- and 6-acyl derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions

While traditional cross-coupling reactions often require pre-functionalization of the aromatic ring with a halide or triflate, modern advancements have enabled the direct C–H functionalization of arenes, including benzylic alcohols. nih.govcore.ac.uk These methods offer a more atom-economical route to complex molecules.

Palladium-Catalyzed meta-C–H Arylation

Research has demonstrated the palladium-catalyzed meta-C–H arylation of benzylic alcohols using a removable directing group. nih.gov In this strategy, the hydroxyl group is temporarily converted into an oxime ether, which directs the palladium catalyst to functionalize the meta C–H bond. For this compound, this would correspond to the C4 and C6 positions. This methodology utilizes a transient mediator, such as 2-carbomethoxynorbornene, and a specialized ligand to achieve high regioselectivity. nih.gov Although this approach requires additional steps for installing and removing the directing group, it provides a powerful tool for accessing substitution patterns that are complementary to classical electrophilic aromatic substitution. nih.gov

Nickel-Catalyzed Cross-Electrophile Arylation

A notable advancement is the direct functionalization of alcohols via nickel-catalyzed cross-electrophile coupling. dicp.ac.cn This method allows for the direct arylation of benzylic alcohols with a wide range of (hetero)aryl electrophiles, such as aryl halides or triflates, without pre-activation of the alcohol. dicp.ac.cn The reaction proceeds through a dynamic kinetic process, where the alcohol is activated in situ. This approach is characterized by its broad substrate scope and tolerance of numerous functional groups. dicp.ac.cnnih.gov Applying this to this compound would involve coupling at the benzylic carbon (Cα of the 1-hydroxyethyl group), replacing the hydroxyl group with an aryl group to form a diarylmethane derivative. While this reaction does not directly functionalize the substituted phenyl ring itself, it represents a key reactivity pathway for the molecule as a whole within the context of transition metal catalysis.

Direct C-H activation on the phenyl ring of this compound, without a directing group, is challenging but an area of active research. The inherent directing effects of the substituents would likely favor functionalization at the electronically rich ortho and para positions (relative to the benzyloxy group).

| Reaction Type | Catalyst System | Coupling Partner | Key Features | Potential Application to Target Molecule |

|---|---|---|---|---|

| meta-C–H Arylation nih.gov | Pd(OAc)₂ / 3-trifluoromethyl-2-pyridone ligand | Aryl Iodides | Requires a removable oxime ether directing group; functionalizes the meta position. | Arylation at C4 and C6 positions of the phenyl ring. |

| Cross-Electrophile Arylation dicp.ac.cn | NiBr₂·diglyme / bipyridine ligand / Mn reductant | Aryl Halides (Cl, Br, I), Aryl Triflates | Direct conversion of the -OH group; broad scope of aryl partners. | Coupling at the benzylic carbon to form 1-(2-(benzyloxy)phenyl)-1-arylethane derivatives. |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative and absolute configuration of chiral centers. For a chiral alcohol like 1-(2-(benzyloxy)phenyl)ethanol, direct NMR analysis of the racemate will not distinguish between the R- and S-enantiomers, as they are spectroscopically identical in an achiral environment.

To achieve stereochemical assignment, chiral derivatizing agents (CDAs) are employed. These reagents, themselves enantiomerically pure, react with the alcohol to form a pair of diastereomers. Diastereomers possess different physical properties and, crucially, distinct NMR spectra. A common strategy involves esterification with a chiral acid, such as (R)-(-)-O-acetylmandelic acid or Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).

In a representative application, the racemic this compound is reacted with a chiral acid chloride to form diastereomeric esters. nih.govresearchgate.net The protons near the newly formed stereocenter will experience different magnetic environments in each diastereomer, leading to separate signals in the ¹H-NMR spectrum. For instance, the chemical shift of the methine proton (CH-OH) and the methyl protons (CH₃) would differ for the (R,R) and (S,R) diastereomers. By integrating these distinct signals, the enantiomeric excess (ee) can be precisely quantified. Furthermore, by comparing the spectrum to that of a derivative prepared from a known enantiomer of a similar alcohol, the absolute configuration can often be assigned. nih.gov

Table 1: Representative ¹H-NMR Chemical Shift Data for Diastereomeric Esters of a Chiral Alcohol

| Proton | Chemical Shift δ (ppm) (R,R)-Diastereomer | Chemical Shift δ (ppm) (S,R)-Diastereomer | Δδ (ppm) |

| Benzylic CH | 5.15 | 5.10 | 0.05 |

| Methyl CH₃ | 1.58 | 1.52 | 0.06 |

| Chiral Agent OCH₃ | 3.40 | 3.44 | -0.04 |

Mass Spectrometry for Mechanistic Studies and Product Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (molar mass: 228.29 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion [M]⁺ at m/z 228.

The subsequent fragmentation is dictated by the molecule's functional groups. Key fragmentation pathways for this compound are expected to include:

Benzylic Cleavage: The most prominent fragmentation pathway for benzyl (B1604629) ethers is the cleavage of the C-O bond to form the highly stable benzyl cation or tropylium (B1234903) cation at m/z 91 . nist.gov

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the methyl group results in the loss of a methyl radical (•CH₃), leading to a significant fragment at m/z 213 ([M-15]⁺).

Loss of a Water Molecule: Alcohols frequently undergo dehydration, leading to a fragment at m/z 210 ([M-18]⁺).

Cleavage of the Benzyloxy Group: Loss of the entire benzyloxy group as a radical can lead to a fragment at m/z 121 .

In mechanistic studies, MS combined with isotopic labeling can trace the origin of atoms in a product. For instance, if a reaction is performed in ¹⁸O-labeled water, the incorporation of the ¹⁸O atom into the this compound product would result in a molecular ion peak at m/z 230, confirming the reaction pathway. This approach has been successfully used in studies of analogous compounds like 1-phenylethanol. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 228 | [M]⁺ | [C₁₅H₁₆O₂]⁺ | Molecular Ion |

| 213 | [M - CH₃]⁺ | [C₁₄H₁₃O₂]⁺ | Loss of a methyl radical |

| 121 | [M - C₇H₇O]⁺ | [C₈H₉O]⁺ | Loss of benzyloxy radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl/Tropylium cation |

Chiral Chromatography (HPLC, GC) for Enantiopurity Analysis

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiopurity of a sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely effective for a broad range of chiral compounds, including benzyl alcohols. nih.gov Alternatively, Pirkle-type phases, such as those based on N-(3,5-dinitrobenzoyl)-D-phenylglycine, are also used. scirp.orgresearchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies and thus different retention times. The mobile phase typically consists of a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326).

In some cases, pre-column derivatization with an achiral reagent that contains a chromophore can enhance UV detection and improve resolution. scirp.org

Table 3: Example Chiral HPLC Conditions for Benzyl Alcohol Enantiomer Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose derivative) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Chiral Gas Chromatography (GC) For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. sigmaaldrich.comgcms.cz These cyclodextrin-based CSPs have a hydrophobic outer surface and a hydrophilic inner cavity, creating a chiral environment where enantiomers can be separated based on differences in inclusion complex formation.

Table 4: Example Chiral GC Conditions for 1-Phenylethanol Enantiomer Separation

| Parameter | Condition |

| Column | Astec® CHIRALDEX™ B-PM (Permethylated beta-cyclodextrin) |

| Carrier Gas | Helium |

| Oven Temperature | 120 °C (Isothermal) |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) |

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While NMR and chiral chromatography can establish enantiomeric purity and relative configuration, X-ray crystallography provides the most unambiguous determination of a molecule's absolute configuration. nih.gov However, obtaining single crystals of a liquid alcohol suitable for X-ray diffraction can be challenging. A common and highly effective strategy is to convert the alcohol into a crystalline solid derivative. springernature.com

This is achieved by reacting the enantiomerically pure this compound with a chiral auxiliary of a known, unchangeable absolute configuration. nih.govsci-hub.se For instance, esterification with an enantiopure carboxylic acid that crystallizes well can yield a solid diastereomeric ester.

Once a suitable crystal of the derivative is obtained, its three-dimensional structure is determined by X-ray diffraction. Because the absolute configuration of the chiral auxiliary is already known, it serves as an internal reference point within the crystal lattice. This allows for the unequivocal assignment of the absolute configuration (R or S) of the stereocenter originating from the this compound moiety. ed.ac.uk This method is considered definitive for establishing the absolute stereochemistry of a chiral molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized molecular geometry, vibrational frequencies, and electronic properties of 1-(2-(benzyloxy)phenyl)ethanol can be accurately calculated. nih.govmdpi.com

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be derived to quantify the chemical reactivity and stability of this compound. nih.gov These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). asrjetsjournal.org These parameters provide a quantitative measure of the molecule's susceptibility to chemical reactions.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. scispace.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating these as sites for electrophilic attack, while the hydrogen atoms of the phenyl rings and the hydroxyl group would exhibit positive potential.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.15 |

| LUMO Energy (eV) | -1.23 |

| Energy Gap (ΔE) (eV) | 4.92 |

| Ionization Potential (I) (eV) | 6.15 |

| Electron Affinity (A) (eV) | 1.23 |

| Electronegativity (χ) (eV) | 3.69 |

| Chemical Potential (μ) (eV) | -3.69 |

| Chemical Hardness (η) (eV) | 2.46 |

| Global Softness (S) (eV⁻¹) | 0.407 |

| Electrophilicity Index (ω) (eV) | 2.76 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotational freedom around several single bonds, leading to various possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This can be achieved by systematically rotating the key dihedral angles, such as the C-C bond of the ethanol (B145695) moiety and the C-O bonds of the ether linkage, and performing energy calculations for each resulting geometry. The preferred conformations will be those with the lowest energy, often stabilized by intramolecular interactions like hydrogen bonding between the hydroxyl group and the ether oxygen or the π-system of the phenyl rings. nih.govuva.es

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering its interactions with a solvent environment. nih.gov By simulating the trajectory of each atom, MD can explore the conformational landscape and the transitions between different conformational states. These simulations offer insights into the flexibility of the molecule, the lifetime of specific conformations, and the influence of the solvent on its structure. For this compound in a solvent like ethanol or water, MD simulations could reveal the nature of intermolecular hydrogen bonding and how it affects the molecule's conformational preferences. core.ac.uk

| Dihedral Angle | Description | Expected Stable Conformations |

|---|---|---|

| O-C-C-O (benzyloxy) | Rotation around the C-C bond of the ethanol backbone | Gauche and anti conformers |

| C-O-C-C (ether) | Rotation of the benzyl (B1604629) group relative to the ethanol moiety | Multiple low-energy conformations |

| C-C-O-H (hydroxyl) | Orientation of the hydroxyl hydrogen | Orientations allowing for intramolecular hydrogen bonding |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. nih.gov

For instance, the oxidation of the secondary alcohol group in this compound to a ketone can be studied computationally. This would involve calculating the energies of the proposed intermediates and the transition states connecting them. The activation energy for each step can be determined from the energy difference between the reactant and the transition state, allowing for the identification of the rate-determining step. rsc.org Methods like variational transition-state theory can be employed to compute microcanonical rate coefficients. rsc.org

The structures of the transition states provide crucial information about the geometry of the molecule at the point of highest energy along the reaction coordinate. rsc.org This information is vital for understanding how the reaction proceeds and what factors influence its rate.

In Silico Modeling for Stereoselectivity Rationalization

The chiral center at the carbon atom bearing the hydroxyl group in this compound means that its reactions can be stereoselective. In silico modeling is a powerful tool for understanding and predicting the stereochemical outcome of such reactions. rsc.org

By computationally modeling the reaction pathways leading to different stereoisomers, the transition state structures for each pathway can be determined. rsc.org A comparison of the energies of these diastereomeric transition states can explain the observed stereoselectivity. The pathway with the lower energy transition state will be favored, leading to the major product.

A distortion/interaction analysis can further rationalize the origin of stereoselectivity. This involves decomposing the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the reacting species in the transition state. This analysis can reveal whether the stereoselectivity is controlled by steric hindrance, electronic effects, or other non-covalent interactions in the transition state. rsc.org

Applications As a Versatile Chiral Building Block in Complex Molecule Synthesis

Intermediate in the Synthesis of Enantiopure Natural Products

The general strategy involves the enantioselective synthesis of the chiral alcohol, which then serves as a cornerstone for the elaboration of the natural product's carbon skeleton. The benzyloxy group provides a stable protecting group for the phenolic oxygen, which can be removed at a later synthetic stage to reveal the natural product's functionality.

Precursor for Pharmacologically Relevant Scaffolds and Derivatives

The 1-(2-(benzyloxy)phenyl)ethanol scaffold is a precursor to a variety of pharmacologically relevant molecular frameworks, particularly those containing the 2-phenethylamine and related motifs. nih.govresearchgate.net These structural units are integral to a vast number of bioactive molecules that interact with a wide range of biological targets.

By modifying the hydroxyl and benzyloxy groups and further elaborating the carbon skeleton, a diverse library of compounds can be accessed. For example, conversion of the alcohol to an amine would lead to 2-alkoxy-substituted phenylethanolamines, a class of compounds known for their interactions with adrenergic and dopaminergic receptors. The benzyloxy group at the ortho position offers a handle for further functionalization or cyclization, enabling the synthesis of heterocyclic scaffolds that are prevalent in medicinal chemistry.

While direct synthesis of currently marketed drugs starting from this compound is not extensively documented, its utility as a starting material for the exploration of new chemical space in drug discovery is significant. The ability to generate stereochemically pure derivatives allows for the investigation of structure-activity relationships (SAR) of chiral molecules, a critical aspect of modern drug development. nih.gov

Role in the Development of Chiral Catalysts and Ligands

A significant application of this compound lies in its use as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The combination of a stereogenic center and a readily functionalizable aromatic ring makes it an ideal starting material for the construction of sophisticated ligand architectures.

Notably, this chiral alcohol is a key precursor for the synthesis of phosphinooxazoline (PHOX) ligands. orgsyn.orgcaltech.edunih.govwikipedia.org PHOX ligands are a class of privileged P,N-ligands that have demonstrated exceptional performance in a wide array of transition-metal-catalyzed asymmetric reactions, including allylic alkylations, Heck reactions, and hydrogenations. orgsyn.orgwikipedia.org

The synthesis of a PHOX ligand from this compound typically involves the conversion of the alcohol to an amino group with retention of configuration. This chiral amine is then condensed with a suitable precursor to form the oxazoline (B21484) ring. The benzyloxy-substituted phenyl ring can then be functionalized to introduce the phosphine (B1218219) moiety, often through directed ortho-metalation followed by reaction with a chlorophosphine. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on both the oxazoline ring and the phosphine group, enabling the optimization of catalyst performance for specific transformations. caltech.edunih.gov

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, and the use of readily available chiral building blocks like this compound is crucial for accelerating this process. The resulting catalysts find broad application in the efficient and enantioselective synthesis of valuable chiral molecules, including pharmaceuticals and fine chemicals. cambridgenetwork.co.uk

Future Directions and Emerging Research Avenues

Development of Chemoenzymatic and Chemo-organocatalytic Hybrid Systems

The integration of biocatalysis with traditional chemical catalysis offers a powerful strategy for asymmetric synthesis. Chemoenzymatic and chemo-organocatalytic hybrid systems are emerging as a highly efficient approach for producing enantiomerically pure alcohols, including derivatives of 1-(2-(benzyloxy)phenyl)ethanol. These systems combine the high selectivity of enzymes with the broad reaction scope of chemical catalysts, often in a single pot.

A significant application of this approach is in the deracemization of racemic alcohols. nih.govnih.gov Deracemization converts a racemic mixture into a single, pure enantiomer, achieving a theoretical yield of 100%. A common chemoenzymatic strategy involves coupling an enantioselective enzyme-catalyzed oxidation of one alcohol enantiomer with a non-selective chemical reduction of the intermediate ketone back to the racemic alcohol. rsc.org More advanced one-pot processes have been developed for related compounds like 1-phenylethanols, where an incompatible manganese-driven oxidation and an enzymatic reduction are combined using compartmentalization techniques, such as a polydimethylsiloxane (B3030410) (PDMS) thimble. nih.gov This method allows the achiral ketone, formed in one compartment, to diffuse into another for enantioselective bioreduction, protecting the enzyme from the incompatible chemical oxidant. nih.gov

Future research could apply this compartmentalized strategy to the deracemization of racemic this compound. The (S)-enantiomer could be oxidized to 2'-(benzyloxy)acetophenone by an (S)-selective alcohol dehydrogenase (ADH), followed by the asymmetric reduction of the ketone to the desired (R)-enantiomer using an (R)-selective ADH.

Furthermore, chemoenzymatic cascades can be designed to synthesize complex molecules from simple precursors. For instance, an alcohol dehydrogenase can oxidize an alcohol to an aldehyde, which then participates in an organocatalyst-mediated reaction, all within the same vessel. nih.gov This approach avoids the isolation of potentially unstable intermediates and reduces waste. nih.gov Applying such a cascade to this compound could involve its enzymatic oxidation followed by a subsequent C-C bond-forming reaction to create more complex chiral structures.

| Catalytic Strategy | Description | Potential Application for this compound | Key Advantages |

| Dynamic Kinetic Resolution (DKR) | Combines enantioselective enzymatic acylation/oxidation with in-situ chemical racemization of the slower-reacting enantiomer. | Conversion of racemic this compound to a single enantiomer of its ester or the opposite alcohol enantiomer. | High theoretical yield (up to 100%), high enantioselectivity. |

| Compartmentalized Deracemization | Physically separates incompatible chemical oxidation and enzymatic reduction steps in a one-pot system. nih.gov | Conversion of racemic this compound to a single (R)- or (S)-enantiomer with near-perfect yield and enantiomeric excess. nih.gov | Enables use of incompatible catalysts, simplifies process. nih.gov |

| Enzyme/Organocatalyst Cascade | An enzymatic reaction generates an intermediate that is directly used in a subsequent organocatalyzed transformation. nih.gov | Oxidation of this compound to the corresponding aldehyde, followed by an in-situ aldol (B89426) or Michael addition. | Reduced workup steps, minimizes waste, controls reactive intermediates. nih.gov |

Exploration of Sustainable and Eco-friendly Synthesis Methods

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the pharmaceutical and fine chemical industries. mdpi.com For a compound like this compound, future research will prioritize methods that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govnih.gov

Biocatalysis is a cornerstone of green chemistry for chiral alcohol synthesis. nih.govresearchgate.net The asymmetric reduction of the prochiral ketone precursor, 2'-(benzyloxy)acetophenone, using biocatalysts like whole microbial cells (e.g., baker's yeast) or isolated oxidoreductase enzymes offers a sustainable alternative to conventional chemical methods that often rely on metal hydrides and chiral ligands. nih.gov These biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, significantly reducing the environmental impact. nih.gov Research continues to identify novel enzymes from diverse sources, including plant wastes, with high activity and selectivity for specific ketones. scielo.org.mx

Key areas for future exploration in the sustainable synthesis of this compound include:

Novel Biocatalysts: Screening and engineering of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) for enhanced activity, stability, and stereoselectivity towards 2'-(benzyloxy)acetophenone. researchgate.netrsc.org

Cofactor Regeneration: Developing efficient in-situ regeneration systems for the nicotinamide (B372718) cofactors (NADH or NADPH) required by most ADHs. tudelft.nl This is crucial for the economic viability of the process on a larger scale.

Solvent-Free and High-Concentration Reactions: Performing the synthesis under solvent-free conditions or in highly concentrated aqueous media can dramatically reduce waste and improve the space-time yield, leading to a lower environmental factor (E-factor). nih.gov

Renewable Feedstocks: While the benzyloxy group is derived from benzyl (B1604629) alcohol, which can be produced from toluene (B28343) (a petrochemical), future work might explore pathways from renewable aromatic sources.

| Green Synthesis Approach | Description | Advantages |

| Whole-Cell Biocatalysis | Utilizes microorganisms (e.g., yeast, bacteria) containing the necessary enzymes for the transformation. nih.gov | Low cost, no need for enzyme purification, cofactor regeneration is handled internally by the cell. researchgate.net |

| Isolated Enzyme Catalysis | Employs purified enzymes (e.g., KREDs, ADHs) for the reduction. nih.gov | High specificity, no side reactions from other cellular enzymes, easier product purification. |

| Solvent-Free Synthesis | The reaction is run with neat reactants without any solvent. nih.gov | Eliminates solvent waste, increases reaction rates, simplifies reactor design. nih.gov |

| Aqueous Media Synthesis | Uses water as the reaction solvent. nih.gov | Environmentally benign, safe, low cost. |

Application in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, is a transformative technology for chemical synthesis. nih.gov Its application to the synthesis of this compound and its derivatives offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. rsc.org

Microreactors, with their high surface-area-to-volume ratio, enable superior heat and mass transfer. nih.gov This precise control over reaction parameters is critical for reactions that are highly exothermic or involve unstable intermediates. rsc.org For the synthesis of this compound via the reduction of 2'-(benzyloxy)acetophenone, flow chemistry could offer several benefits:

Enhanced Safety: Grignard or organolithium additions to form the alcohol, or reductions using metal hydrides, can be performed more safely in a flow reactor, as the small reaction volume minimizes the risk of thermal runaway.

Improved Yield and Selectivity: Precise temperature control can suppress the formation of byproducts, leading to higher yields and selectivity.

Process Automation and Scalability: Flow systems are easily automated for continuous production. Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of re-optimizing a large-scale batch reactor. nih.gov

Integration of Catalysis: Solid-supported catalysts, including immobilized enzymes, can be packed into columns (packed-bed reactors) for straightforward integration into a flow process. This simplifies catalyst separation and reuse, aligning with green chemistry principles.

Future research will likely focus on developing integrated, multi-step flow syntheses where this compound is synthesized and then immediately used in a subsequent reaction to create a derivative, all within a closed, continuous system. nih.gov

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational methods can be employed to design novel derivatives with tailored characteristics for specific applications, such as improved biological activity or enhanced performance as a chiral ligand or auxiliary.

The primary computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of designed derivatives. For example, researchers can predict how adding electron-withdrawing or electron-donating groups to the phenyl rings would alter the molecule's reactivity or its interaction with a biological target.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or an enzyme's active site. It can be used to design derivatives of this compound that have a higher affinity for a specific protein target. It can also be used to predict how a substrate derivative would fit into an enzyme's active site, guiding efforts to engineer enzymes for improved catalytic efficiency. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a model is built using existing data, it can be used to predict the activity of new, computationally designed derivatives of this compound before they are synthesized.

By using these computational tools, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. This in-silico-first approach allows for the rational design of derivatives with tunable properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmaceutical applications.

常见问题

Q. Q1. What are the optimal synthetic routes for 1-(2-(Benzyloxy)phenyl)ethanol, and how can yield be maximized while preserving the benzyloxy group?

Methodological Answer:

- Oxidation-Reduction Strategy : Start with 2-(benzyloxy)acetophenone and reduce the ketone using NaBH₄ in methanol at 0–5°C. This avoids side reactions (e.g., benzyloxy cleavage) .

- Protection-Deprotection : Use benzyl ether protection for phenolic hydroxyl groups during synthesis. Catalytic hydrogenation (Pd/C, H₂) can later remove the benzyl group without disrupting the ethanol moiety .

- Yield Optimization : Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures minimal byproducts. Typical yields range from 60–75%, with impurities arising from over-reduction or incomplete protection .

Q. Q2. How can spectroscopic methods (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR :

- Benzyloxy protons: δ 5.05–5.15 ppm (singlet, 2H).

- Ethanol CH₂: δ 3.60–3.80 ppm (quartet, 2H); OH proton δ 1.50–2.00 ppm (broad, exchangeable) .

- IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O-C benzyloxy) .

- Contradictions : Overlapping signals with 3-substituted analogs require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. Q3. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. The compound may cause eye irritation (similar to 2-phenoxyethanol analogs) .

- Ventilation : Use fume hoods due to potential volatility.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. Q4. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (90:10) at 1.0 mL/min. Retention times vary by enantiomer (e.g., 12.5 vs. 15.2 min) .

- Crystallization : Co-crystallize with (R)-mandelic acid to isolate the (S)-enantiomer. Monitor optical rotation ([α]D²⁵ = +15.6°) .

- Challenges : Low enantiomeric excess (ee) in direct synthesis necessitates post-synthetic resolution .

Q. Q5. What computational models predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. The benzyloxy group’s electron-donating effect lowers activation energy for SN₂ at the ethanol β-carbon .

- Contradictions : Experimental data may show slower kinetics than predicted due to steric hindrance from the bulky phenyl group. Adjust models with dispersion corrections (e.g., D3BJ) .

Q. Q6. How does this compound interact with cytochrome P450 enzymes, and what metabolites are formed?

Methodological Answer:

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies O-debenzylation to 2-hydroxyphenylethanol (m/z 153.1) as the primary metabolite .

- Enzyme Inhibition : IC₅₀ values >100 μM suggest low inhibition potential for CYP3A4 and CYP2D6.

- Contradictions : Discrepancies in metabolite profiles between HLMs and recombinant enzymes may arise from co-factor limitations .

Data Contradictions and Resolution

Q. Q7. Conflicting reports exist about the compound’s stability under acidic conditions. How can this be resolved?

Methodological Answer:

Q. Q8. Why do X-ray crystallography data sometimes fail to resolve the ethanol moiety’s conformation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。